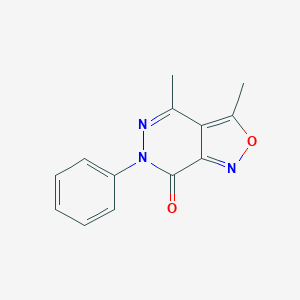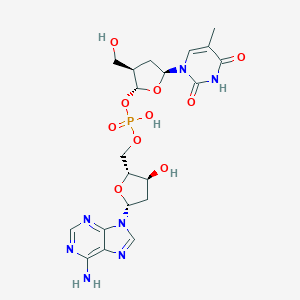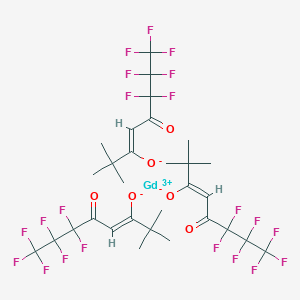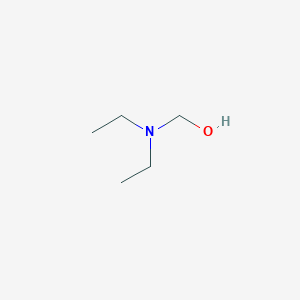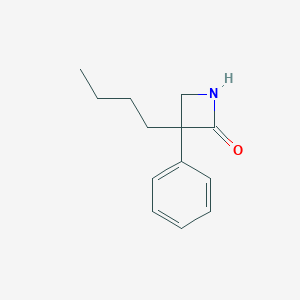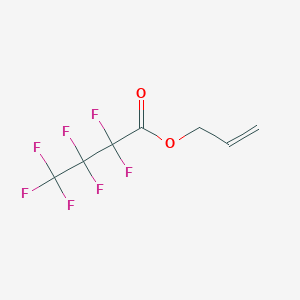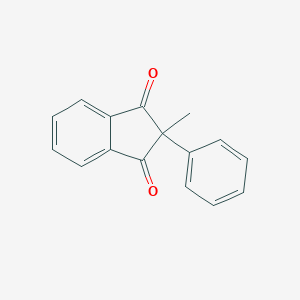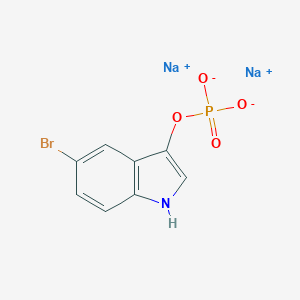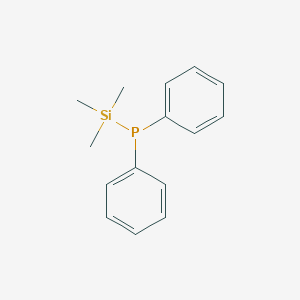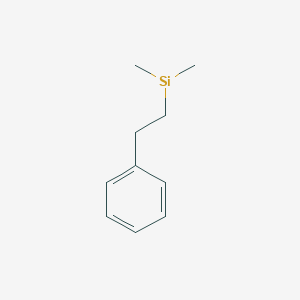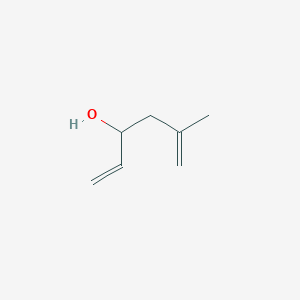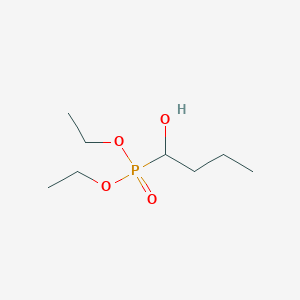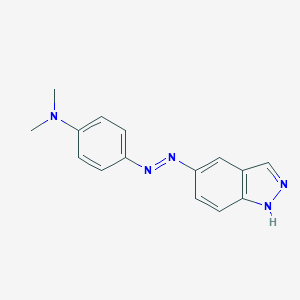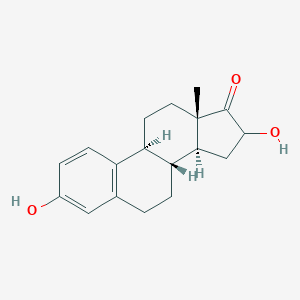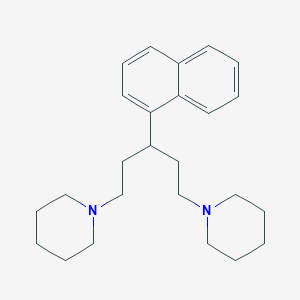
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- is a chemical compound used in scientific research. It is also known as NPC 15437 or NPD1. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and neuroscience.
作用機序
The mechanism of action of Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- involves its binding to the NMDA receptor and blocking its activity. This results in a decrease in the influx of calcium ions into the cell, which is necessary for synaptic plasticity and memory formation. This mechanism has been found to be effective in reducing the symptoms of various neurological disorders.
生化学的および生理学的効果
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter involved in synaptic plasticity and memory formation. It also has anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory disorders.
実験室実験の利点と制限
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- has several advantages for lab experiments. It is a potent and selective antagonist for the NMDA receptor, making it a valuable tool for studying the role of this receptor in various neurological disorders. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the use of Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di-. One potential direction is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the anti-inflammatory properties of this compound for the treatment of various inflammatory disorders. Additionally, the use of this compound in combination with other therapeutic agents may lead to the development of more effective treatments for various diseases.
合成法
The synthesis of Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- involves the reaction of 3-(1-naphthyl)-1,5-pentamethylene diamine with piperidine in the presence of a catalyst. The reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography.
科学的研究の応用
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- has been extensively used in scientific research for its various properties. It has been found to act as an antagonist for the NMDA receptor, which is involved in synaptic plasticity and memory formation. This makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and schizophrenia.
特性
CAS番号 |
18514-31-3 |
|---|---|
製品名 |
Piperidine, N,N'-(3-(1-naphthyl)-1,5-pentamethylene)di- |
分子式 |
C25H36N2 |
分子量 |
364.6 g/mol |
IUPAC名 |
1-(3-naphthalen-1-yl-5-piperidin-1-ylpentyl)piperidine |
InChI |
InChI=1S/C25H36N2/c1-5-16-26(17-6-1)20-14-23(15-21-27-18-7-2-8-19-27)25-13-9-11-22-10-3-4-12-24(22)25/h3-4,9-13,23H,1-2,5-8,14-21H2 |
InChIキー |
VPHADJYDJMBSHC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1CCN(CC1)CCC(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43 |
その他のCAS番号 |
18514-31-3 |
同義語 |
1,1'-[3-(1-Naphtyl)pentane-1,5-diyl]dipiperidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



